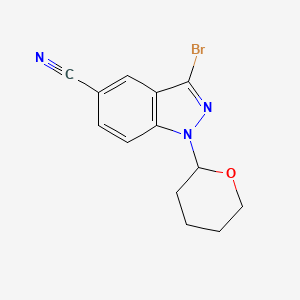

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile

Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile (CAS 395101-69-6) is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 3, a tetrahydro-2H-pyran (THP) group at position 1, and a carbonitrile group at position 5. Its molecular formula is C₁₃H₁₂BrN₃O (molecular weight: 306.16 g/mol) .

The THP moiety enhances solubility and stability, likely acting as a protecting group for the indazole nitrogen. The bromine atom increases reactivity for cross-coupling reactions, while the carbonitrile group enables nucleophilic substitutions, making the compound a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c14-13-10-7-9(8-15)4-5-11(10)17(16-13)12-3-1-2-6-18-12/h4-5,7,12H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJBRHVACFOJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173287 | |

| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395101-69-6 | |

| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395101-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile typically involves multi-step organic reactionsThe final step involves the addition of the carbonitrile group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester .

Scientific Research Applications

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The indazole core distinguishes this compound from pyrazole derivatives (e.g., ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate , mentioned in ). Pyrazoles lack the fused benzene ring of indazoles, reducing aromatic conjugation and altering electronic properties. This difference impacts biological activity and synthetic applications .

Substituent Position and Functional Group Variations

5-Bromo-1H-indazole-3-carbonitrile (CAS 201227-39-6)

- The absence of THP lowers lipophilicity, affecting solubility in non-polar solvents .

6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0)

- Structure : Bromine at position 6 and carbonitrile at position 3.

- This compound lacks the THP group, limiting its utility in protective-group strategies .

3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8)

Functional Group Comparisons

5-Bromo-3-pyridin-2-yl-1H-indazole ()

- Structure : Pyridinyl group at position 3 and bromine at position 5.

- Key Differences: The pyridinyl group introduces basicity and hydrogen-bonding capacity, which may enhance binding to biological targets. However, the absence of a carbonitrile limits participation in cyano-specific reactions .

Solubility and Stability

The THP group in the target compound improves solubility in organic solvents (e.g., THF, DCM) compared to non-THP analogs like 5-bromo-1H-indazole-3-carbonitrile, which may require polar aprotic solvents for dissolution . The THP also stabilizes the indazole nitrogen against degradation, a critical advantage in multi-step syntheses .

Reactivity

- Bromine Reactivity : The bromine at position 3 in the target compound is more sterically accessible than in 6-bromo analogs, facilitating Suzuki-Miyaura couplings or Ullmann reactions .

- Carbonitrile Utility : The carbonitrile at position 5 allows for transformations such as hydrolysis to amides or reduction to amines, whereas pyridinyl or methyl substituents lack this versatility .

Commercial Availability and Purity

The target compound is available at ≥95% purity (CymitQuimica) and >98% purity (GLPBIO), though some suppliers list it as discontinued . Non-THP analogs like 5-bromo-1H-indazole-3-carbonitrile are more widely available but lack the protective-group advantages .

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile, a compound with the CAS number 395101-69-6, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a tetrahydro-pyran moiety, and an indazole framework. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is CHBrNO, with a molecular weight of 306.16 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 306.16 g/mol |

| CAS Number | 395101-69-6 |

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the mechanism of action of potential therapeutic agents. The compound's structure suggests it may interact with various biological targets, including enzymes involved in neurotransmitter regulation. For example, analogs of indazole have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for treating neurodegenerative diseases.

| Enzyme Target | Activity (IC50) |

|---|---|

| Acetylcholinesterase | ~3.48 µM |

| Butyrylcholinesterase | Not specified |

Neuroprotective Effects

Given the structural features of this compound, it may possess neuroprotective properties. Indazole derivatives have been explored for their ability to reduce neuroinflammation and protect neuronal cells from apoptosis. These effects are often measured through cell viability assays and inflammatory cytokine quantification.

Case Studies

A study focusing on modified Tacrine derivatives highlighted the potential of indazole-based compounds in multitarget approaches for neuroprotection and cognitive enhancement. The study reported that certain derivatives exhibited enhanced AChE inhibition and improved blood-brain barrier (BBB) permeability, indicating their potential as therapeutic agents for Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.